

Toxicological Profile of Dapagliflozin Impurities: A Technical Guide

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Compound of Interest		
Compound Name:	Dapagliflozin impurity A	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for known impurities of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The information is intended to support research, development, and safety assessment of Dapagliflozin and its related compounds. This document summarizes key toxicological findings, details experimental methodologies, and visualizes relevant biological pathways.

Introduction to Dapagliflozin and Its Impurities

Dapagliflozin is a widely prescribed medication for the management of type 2 diabetes, heart failure, and chronic kidney disease.[1] As with any pharmaceutical product, the synthesis and storage of Dapagliflozin can result in the formation of impurities that require thorough toxicological evaluation to ensure patient safety. The term "Dapagliflozin Impurity A" is not universally unique and has been used to refer to several different chemical entities. This guide will address the toxicological profiles of the most prominently cited impurities.

Toxicological Profile of Key Dapagliflozin Impurities

The toxicological assessment of pharmaceutical impurities is a critical component of drug safety evaluation. Regulatory agencies provide strict guidelines on the acceptable levels of impurities in drug substances and products. The following sections detail the available toxicological information for specific Dapagliflozin impurities.



Dapagliflozin Peroxide

Dapagliflozin Peroxide (CAS RN: 2452300-94-4) has been identified as a potential genotoxic impurity.[2][3] Genotoxic impurities are of particular concern as they can cause damage to genetic material, potentially leading to mutations and tumorigenesis even at very low concentrations.[2]

Chemical Structure:

Molecular Formula: C21H25ClO8[2]

Molecular Weight: 440.87 g/mol [2]

At present, specific quantitative toxicological data such as LD50, NOAEL, or IC50 values from peer-reviewed studies for Dapagliflozin Peroxide are not readily available in the public domain. Its classification as a "genotoxic impurity" is noted by chemical suppliers.[2][3]

Dapagliflozin Bromo-Analog

This impurity is officially designated as Dapagliflozin EP Impurity A or Dapagliflozin USP Related Compound A (CAS RN: 1807632-95-6).[4][5] A Safety Data Sheet (SDS) for this compound indicates several health hazards.[6]

Chemical Structure:

Molecular Formula: C21H25BrO6[5]

Molecular Weight: 453.32 g/mol [5]

Hazard Identification: According to a Safety Data Sheet from the European Directorate for the Quality of Medicines & HealthCare (EDQM), this impurity is classified with the following hazards[6]:

- Harmful if swallowed (Acute toxicity, oral, Category 4).
- Causes serious eye irritation (Category 2).
- May damage the unborn child (Reproductive toxicity, Category 1B).



- May cause harm to breast-fed children.
- Causes damage to organs through prolonged or repeated exposure (STOT RE 1).

Specific quantitative toxicological data from dedicated studies to determine LD50, NOAEL, or IC50 values have not been identified in the reviewed literature.

Dapagliflozin Dimer Impurity

A recent study investigated the mutagenic and genotoxic potential of the dimer impurities of several gliflozins, including Dapagliflozin. The study utilized both in silico and in vitro methods. [7][8][9][10][11]

Toxicological Findings: The Dapagliflozin dimer impurity was found to be non-mutagenic and non-genotoxic under the tested conditions.[7][10] These in vitro findings were consistent with negative in silico predictions from quantitative structure-activity relationship (QSAR) analyses for mutagenicity and genotoxicity.[7][8]

Other Synthesis Impurities

A study by Bueno et al. investigated the in vitro toxicity of three synthesis impurities of Dapagliflozin.[12][13]

Cytotoxicity Findings: Of the three impurities tested, Impurity 3 showed significant cytotoxicity in 3T3 cells at a concentration of 0.5 μ M, with more pronounced effects at higher concentrations. [12][13] However, the study also concluded that under the tested conditions, none of the compounds, including Impurity 3, induced significant DNA damage or cell death.[12][13] The specific chemical identity of "Impurity 3" in this study is not explicitly stated in the abstract.

Summary of Quantitative Toxicological Data

The following table summarizes the available quantitative toxicological data for the discussed Dapagliflozin impurities. The scarcity of data highlights the need for further research in this area.



Impurity Name	CAS RN	Test System	Endpoint	Result	Reference
Dapagliflozin Dimer Impurity	Not specified	Salmonella typhimurium and Escherichia coli	Mutagenicity (Ames test)	Non- mutagenic at concentration s up to 1 μ g/plate	[7][9]
TK6 cells	Clastogenicit y (Micronucleu s test)	Non- clastrogenic at concentration s up to 500 µg/mL	[7][10]		
Synthesis Impurity 3	Not specified	3T3 cells	Cytotoxicity	Significant damage at 0.5 µM	[12][13]
3T3 cells	DNA Damage (Comet assay)	No significant DNA damage detected	[12][13]		

Experimental Protocols

This section provides an overview of the methodologies used in the key toxicological studies cited in this guide.

In Silico QSAR Prediction for Dimer Impurities

- Objective: To predict the mutagenic and genotoxic potential of Dapagliflozin dimer impurity using computational models.
- Methodology: Quantitative structure-activity relationship (QSAR) analyses were performed using various software platforms, including VEGA QSAR, Toxtree, and the OECD QSAR Toolbox.[7][8] These tools evaluate the chemical structure of the impurity to predict its potential for mutagenicity and carcinogenicity.[8]



• Endpoints: Predictions for mutagenicity in S. typhimurium and both genotoxic and non-genotoxic carcinogenicity.[7][8]

In Vitro Mutagenicity and Genotoxicity Assessment of Dimer Impurities

- Objective: To evaluate the mutagenic potential of the Dapagliflozin dimer impurity.[7][9]
- Test System:Salmonella typhimurium strains (TA97, TA98, TA100, TA1535, and TA1537) and Escherichia coli.[7][8][9]
- Methodology: The test was conducted with and without a metabolic activation system (S9 fraction from Aroclor 1254-treated rats). The impurity was tested at concentrations up to 1 μg per plate.[7][9] The number of revertant colonies was counted to assess mutagenicity.
- Endpoints: Fold-increase in the number of revertant colonies compared to the negative control.
- Objective: To assess the clastogenic (chromosome-damaging) potential of the Dapagliflozin dimer impurity.[7][10]
- Test System: TK6 human lymphoblastoid cells.[7][10]
- Methodology: The test was performed with and without an exogenous metabolic activation system. Cells were exposed to the impurity at concentrations up to 500 µg/mL.[7][10] The frequency of micronuclei in the cells was then evaluated.
- Endpoints: Frequency of micronucleated cells.

In Vitro Toxicity Evaluation of Synthesis Impurities

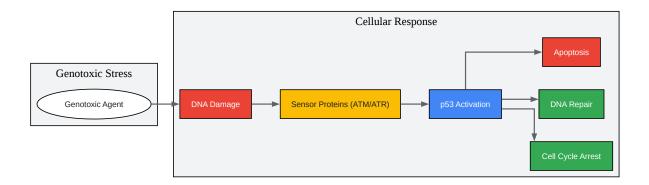
- Objective: To assess the cytotoxicity and genotoxicity of three Dapagliflozin synthesis impurities.[12][13]
- Test System: 3T3 (mouse embryonic fibroblast) cells.[12]
- Methodology:



- Cytotoxicity: Assessed using MTT reduction and neutral red uptake assays.
- Mitochondrial Membrane Potential (ΔψΜ): Evaluated to assess mitochondrial function.[12]
- Intracellular Reactive Oxygen Species (ROS): Measured to determine oxidative stress.[12]
- DNA Damage: Assessed using the comet assay.[12]
- Endpoints: Cell viability, mitochondrial membrane potential, levels of intracellular ROS, and extent of DNA damage.[12]

Visualization of Relevant Signaling Pathways

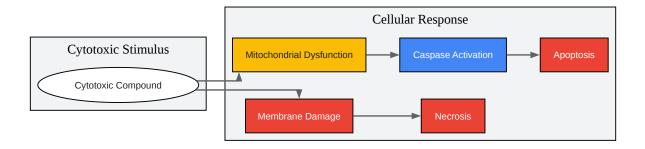
The following diagrams, generated using the DOT language, illustrate key signaling pathways that are often implicated in toxicological responses such as genotoxicity, cytotoxicity, and oxidative stress. These are generalized pathways and their specific activation by Dapagliflozin impurities requires further investigation.



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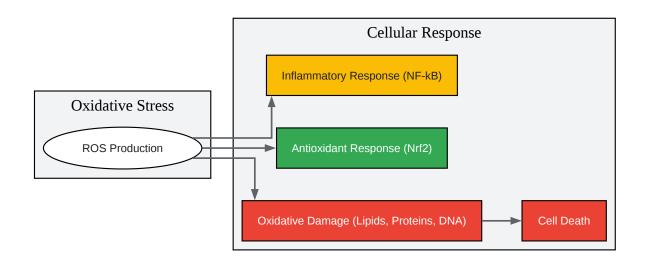
Caption: Genotoxicity Signaling Pathway.





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Caption: Cytotoxicity Signaling Pathway.



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Caption: Oxidative Stress Response Pathway.

Conclusion

The available toxicological data on Dapagliflozin impurities is varied, with some impurities like the dimer being demonstrated as non-genotoxic, while others, such as the bromo-analog, have identified hazard classifications. The potential genotoxicity of Dapagliflozin Peroxide and the



observed cytotoxicity of a specific synthesis impurity warrant further investigation to establish safe exposure limits. This guide underscores the importance of a comprehensive impurity profiling and toxicological assessment throughout the drug development lifecycle to ensure the safety and efficacy of the final pharmaceutical product. Further research is needed to generate more quantitative toxicological data and to elucidate the specific mechanisms of toxicity for these impurities.

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